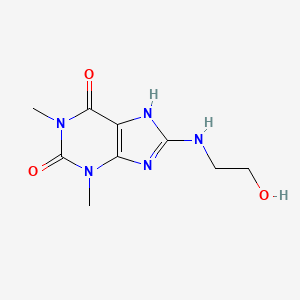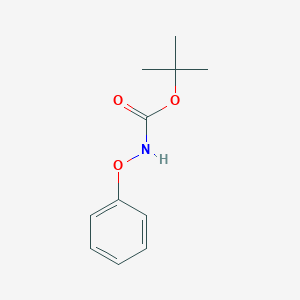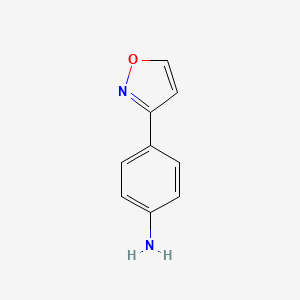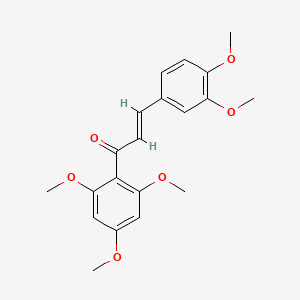
3-Butyne-1-thiol
Vue d'ensemble
Description
3-Butyne-1-thiol is a chemical compound with the molecular formula C4H6S . It has an average mass of 86.155 Da and a monoisotopic mass of 86.019020 Da .
Synthesis Analysis
A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur has been reported . This method relies on the high nucleophilicity of sulfur and the reaction of sodium hydrosulfide with unhindered alkyl halides is the most common approach for preparing thiols .Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 6 hydrogen atoms, and 1 sulfur atom . A conformational analysis of 3-butene-1-thiol was carried out using the 4-21G basis set .Chemical Reactions Analysis
Thiols, such as this compound, are prepared by relying on the high nucleophilicity of sulfur . For example, the reaction of sodium hydrosulfide with unhindered alkyl halides is a common approach for preparing thiols .Physical and Chemical Properties Analysis
This compound has a molecular weight of 86.16 . Its boiling point is -40 °C (at a pressure of 0.1 Torr), and it has a predicted density of 0.932±0.06 g/cm3 .Applications De Recherche Scientifique
1. Molecular Structure and Hydrogen Bonding
- Microwave Spectroscopy Studies : 3-Butyne-1-thiol's molecular structure has been analyzed through microwave spectroscopy and quantum-chemical calculations. This study revealed two conformers of the molecule, with one being stabilized by an intramolecular hydrogen bond between the thiol group's hydrogen atom and the pi-electrons of the triple bond, indicating potential applications in understanding molecular interactions and bonding mechanisms (Cole, Møllendal, & Guillemin, 2006).
2. Catalytic Synthesis of Unsymmetrical 1,4-Diamino-2-butynes
- Microwave-Assisted Cu(I)-Catalyzed Synthesis : Research shows an efficient method to synthesize unsymmetrical 1,4-diamino-2-butynes using microwave-assisted Cu(I)-catalyzed cross-A3-coupling/decarboxylative coupling. This highlights this compound's potential in complex chemical synthesis (Xu, Feng, & Van der Eycken, 2021).
3. Hydrochalcogenation of Buta-1,3-diynes
- Hydrochalcogenation Process : Research describes a method for the hydrothiolation of buta-1,3-diynes using diaryl disulfides or diselenides to produce (Z)-1-sulfanyl- or (Z)-1-selanylalk-1-en-3-yne derivatives. This process is important for understanding and developing new synthetic routes in organic chemistry (Venkateswarlu & Chandrasekaran, 2014).
4. Thiol Treatment in Catalysis
- Thiol-Treated Catalysts for Selective Hydrogenation : A study on thiol-treated palladium catalysts for semihydrogenation of internal alkynes reveals that this compound can play a significant role in surface and interfacial engineering of metal catalysts, optimizing their selectivity and efficiency (Zhao et al., 2018).
5. Electron-Scattering Cross Sections
- Electron Collision Studies : Investigations into the electron collisions with alkyne molecules, including studies on 1-butyne, highlight the utility of this compound in understanding the electron-scattering cross sections, crucial for applications in fields like material science and radiation physics (Szmytkowski et al., 2014).
Safety and Hazards
3-Butyne-1-thiol should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Relevant Papers
Propriétés
IUPAC Name |
but-3-yne-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6S/c1-2-3-4-5/h1,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBDIPGKPAERPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504063 | |
| Record name | But-3-yne-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77213-87-7 | |
| Record name | But-3-yne-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, [2-[[(2-hydroxyethyl)methylamino]methyl]phenyl]phenyl-](/img/structure/B3057085.png)













